molecular formula C6H5N3O B1417608 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No. B1417608
CAS RN: 5655-01-6
M. Wt: 135.12 g/mol
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[3,2-d]pyrimidin-4-ol belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .


Synthesis Analysis

The synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves a palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring, providing an efficient route to the pyrrolo[3,2-d]pyrimidine system .


Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol consists of a pyrrole ring fused to a pyrimidine . The molecular weight is 135.123 .


Physical And Chemical Properties Analysis

5H-Pyrrolo[3,2-d]pyrimidin-4-ol has a molecular weight of 135.123 and a density of 1.6±0.1 g/cm3 . It has a boiling point of 390.6±22.0 °C at 760 mmHg . The melting point is greater than 300ºC .

Scientific Research Applications

DNA Triple Helix Binding

5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivatives, such as those in 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleosides, have been synthesized and incorporated into triplex-forming oligonucleotides. These analogues show selective binding to CG inversions in DNA triple helices with enhanced affinity, highlighting their potential in DNA targeting and recognition applications (Ranasinghe et al., 2005).

Antitumor Potential

Several studies have explored the antitumor capabilities of pyrrolo[3,2-d]pyrimidines. One study focused on N5-substituted pyrrolo[3,2-d]pyrimidines, showing that these compounds have significant potential as antiproliferative agents against cancer cell lines. The structure-activity relationship indicated the importance of the N5 position on the pyrrole ring for their anticancer activity (Cawrse et al., 2019). Another study identified novel pyrrolo[2,3-d]pyrimidin-4-ones as antiproliferative agents, with specific compounds inducing apoptotic cell death in cancer cell lines, suggesting their use as chemotherapeutic agents (Atapour-Mashhad et al., 2011).

Synthesis of Nucleoside Analogues

Pyrrolo[3,2-d]pyrimidine compounds have been used in the synthesis of nucleoside analogues. These analogues, such as those derived from 9-deazapurine nucleosides, have been synthesized to mimic naturally occurring purine nucleosides like adenosine, inosine, and guanosine. These synthetic pathways are significant for pharmaceutical applications (Girgis et al., 1987; Girgis et al., 1990).

Anti-Inflammatory Activity

Pyrrolo[3,2-d]pyrimidines have been synthesized and evaluated for anti-inflammatory activity. These studies include molecular docking and in-vivo/in-vitro evaluations, indicating the potential of these compounds in controlling inflammatory reactions (Munde et al., 2022).

Catalysis and Synthetic Applications

Recent research has highlighted the importance of pyrrolo[3,2-d]pyrimidines in catalysis and synthetic chemistry. These compounds are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers the synthetic pathways for developing substituted pyrano/pyrimidine derivatives using various hybrid catalysts, demonstrating the versatility of these compounds in synthetic organic chemistry (Parmar et al., 2023).

Safety And Hazards

When handling 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXUDUWVFWJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971989
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

CAS RN

5655-01-6
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask was placed a solution of ethyl 3-amino-1H-pyrrole-2-carboxylate (10 g, 58.38 mmol, 1.00 equiv, 90%) in ethanol (150 mL) and formamidine acetate (10 g, 94.13 mmol, 1.61 equiv, 98%). The resulting solution was stirred at reflux for 16 h. The precipitates were collected by filtration, washed with ethanol and dried under reduced pressure to afford 5 g (61%) of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as a gray solid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride (3.4 g, 17.7 mmol, 1 equiv.) in 40 mL of EtOH was added formamidine acetic acid salt (2.8 g, 26.6 mmol) and the mixture warmed at 110° C. After 18 hours, the reaction was cool to room temperature and the solids were filtered, rinsed with EtOH, and dried to provide 1.92 g (80%) of 3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one as a beige solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To methyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate synthesized by the known method (Organic Process Research & Development 2009, 13, 928-932), 10% potassium hydroxide (240 mL) was added, and refluxed for 40 hours while stirring. After completion of the reaction, the reaction mixture was cooled to room temperature and neutralized with acetic acid to a pH of 6.5-7.5. The solid thus obtained was filtered and dried to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (3.00 g, 15.7 mmol) was dissolved in EtOH (40 mL). Formamidine acetic acid salt (2.44 g, 23.5 mmol) was added and the reaction mixture was heated under reflux at 83° C. for 18 h. The reaction mixture was cooled to r.t. and the precipitate was collected by filtration, washed with EtOH and dried in vacuo to give the title compound as a beige solid (1.70 g, 80%). LCMS (ES+): 135.9 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods V

Procedure details

Formamidine acetate (20 g, 0.19 mol.) was added to a solution of crude 2-ethoxycarbonyl-3-aminopyrrole (14) (15.3 g, 0.1 mol.) in ethanol (150 ml) and the solution was heated under reflux for 16 h and then cooled. The solid formed was filtered, washed with ethanol and dried to give 3H, 5H-pyrrolo[3,2-d]pyrimidin-4-one (1) (11.5 g, 85.2 mmol.). Recrystallized from water it had mp >300° C. 1H NMR (d6-DMSO), was as reported3. 13C NMR δ 154.0, 145.0, 141.8, 127.7, 118.2, 103.3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 3
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.